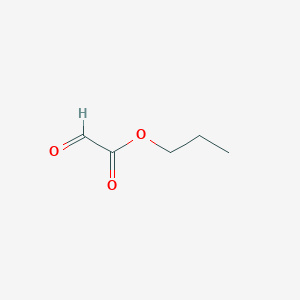
Propyl 2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 2-oxoacetate can be synthesized through the esterification of pyruvic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the removal of any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propyl 2-oxopropanoate.
Reduction: It can be reduced to form propyl lactate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Propyl 2-oxopropanoate.
Reduction: Propyl lactate.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of propyl 2-oxoacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of key intermediates. Its ester functional group allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxoacetate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl 2-oxoacetate: Contains a methyl group instead of a propyl group.
Butyl 2-oxoacetate: Contains a butyl group instead of a propyl group.
Uniqueness
Propyl 2-oxoacetate is unique due to its specific ester group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
925-61-1 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
propyl 2-oxoacetate |
InChI |
InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
BWQSEDZTBKYDHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















